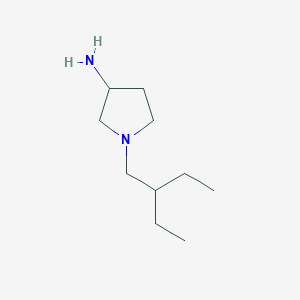

1-(2-Ethylbutyl)pyrrolidin-3-amine

Description

Historical Context and Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis

The history of pyrrolidine chemistry is deeply intertwined with the broader history of heterocyclic chemistry, which began over two centuries ago with the isolation of compounds like furfural (B47365) and pyrrole (B145914) from natural sources. mdpi.com The pyrrolidine ring itself is a fundamental component of numerous natural alkaloids, including nicotine (B1678760) and hygrine, and is also found in the amino acids proline and hydroxyproline. wikipedia.org This natural abundance spurred early interest in understanding its structure and reactivity.

Over the years, the significance of the pyrrolidine scaffold in organic synthesis has grown exponentially. Its utility extends beyond being a mere structural component; it serves as a versatile building block for constructing more complex molecular architectures. The development of stereoselective synthetic methods has been a particularly crucial advancement, allowing chemists to control the three-dimensional arrangement of atoms within the pyrrolidine ring and its substituents. This control is paramount in medicinal chemistry, where the biological activity of a molecule is often exquisitely dependent on its stereochemistry. dntb.gov.uanih.gov The advent of novel catalytic methods, such as transition metal-catalyzed cross-coupling reactions, has further revolutionized the synthesis of complex pyrrolidine-containing molecules. numberanalytics.com

Structural Features and Chemical Versatility of Alkyl-Substituted Pyrrolidin-3-amines

The introduction of substituents onto the pyrrolidine ring, particularly at the nitrogen atom and the 3-position of the ring, gives rise to a class of compounds known as alkyl-substituted pyrrolidin-3-amines. The parent compound, pyrrolidine, is a cyclic secondary amine with a non-planar, puckered conformation. wikipedia.orgchemicalbook.com This inherent three-dimensionality is a key feature that medicinal chemists exploit to create molecules with improved pharmacological properties. dntb.gov.uanih.gov

The "2-ethylbutyl" group attached to the nitrogen atom of 1-(2-Ethylbutyl)pyrrolidin-3-amine is a lipophilic alkyl substituent. The size and branching of this group can significantly influence the molecule's physical and chemical properties, such as its solubility, basicity, and ability to interact with biological targets. The amine group at the 3-position of the pyrrolidine ring is a key functional group that can participate in a variety of chemical reactions. It can act as a nucleophile, a base, or a point of attachment for further functionalization.

The stereochemistry of the 3-amino group is another critical aspect. The carbon atom at the 3-position is a chiral center, meaning that this compound can exist as two enantiomers (mirror-image isomers). The spatial orientation of the amino group can have a profound impact on the molecule's biological activity, as it will dictate how the molecule binds to its target protein or enzyme. dntb.gov.uanih.gov

The chemical versatility of alkyl-substituted pyrrolidin-3-amines stems from the reactivity of both the pyrrolidine nitrogen and the 3-amino group. The pyrrolidine nitrogen can be further alkylated or acylated, while the 3-amino group can undergo a wide range of reactions, including amide bond formation, reductive amination, and nucleophilic substitution. This allows for the creation of diverse libraries of compounds for drug discovery and other applications.

Overview of Current Research Trends in Heterocyclic Amine Chemistry

The field of heterocyclic amine chemistry is a vibrant and rapidly evolving area of research. mdpi.comnumberanalytics.comnih.gov Several key trends are shaping the future of this discipline:

Development of Novel Synthetic Methodologies: There is a continuous drive to develop more efficient, selective, and sustainable methods for the synthesis of heterocyclic amines. numberanalytics.com This includes the use of catalysis (both metal- and organocatalysis), flow chemistry, and microwave-assisted synthesis to accelerate reaction rates and improve yields. mdpi.comnumberanalytics.com

Focus on sp3-Rich Scaffolds: In drug discovery, there is a growing recognition of the importance of three-dimensional molecular shape for achieving high potency and selectivity. This has led to an increased focus on the synthesis and exploration of sp3-rich heterocyclic scaffolds, such as the pyrrolidine ring, which offer greater structural diversity compared to flat, aromatic systems. acs.org

DNA-Encoded Libraries (DELs): The integration of combinatorial chemistry with DNA-based encoding has enabled the creation and screening of vast libraries of compounds for drug discovery. acs.orgacs.org The development of DNA-compatible reactions for the synthesis of heterocyclic amines is a key area of research, allowing for the rapid identification of novel bioactive molecules. acs.org

Applications in Materials Science and Nanotechnology: The unique electronic and structural properties of heterocyclic compounds are being harnessed for the development of new materials with applications in areas such as organic electronics, sensors, and catalysis. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylbutyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-9(4-2)7-12-6-5-10(11)8-12/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDWFTWCOZFAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

No specific ¹H NMR data for 1-(2-Ethylbutyl)pyrrolidin-3-amine is publicly available.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

No specific ¹³C NMR data for this compound is publicly available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No specific 2D NMR data for this compound is publicly available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

No specific HRMS data for this compound is publicly available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No specific IR or Raman spectra for this compound are publicly available.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

No specific X-ray crystallography data for this compound is publicly available.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a set of powerful, non-destructive techniques utilized to investigate the three-dimensional structure of chiral molecules. These methods are particularly crucial for determining the absolute configuration of enantiomers, which often exhibit identical physical properties but can have vastly different biological activities. The primary chiroptical techniques include Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). mdpi.com

The fundamental principle behind these techniques lies in the differential interaction of chiral molecules with left and right circularly polarized light. yale.edu When plane-polarized light, which is a combination of left and right circularly polarized components, passes through a chiral sample, two phenomena can be observed: circular dichroism and circular birefringence. Circular dichroism is the differential absorption of left and right circularly polarized light, while circular birefringence is the differential velocity (and thus differential refractive index) of left and right circularly polarized light. yale.edu

Electronic Circular Dichroism (ECD) measures the difference in absorbance (ΔA = A_L - A_R) as a function of wavelength. An ECD spectrum displays Cotton effects, which are characteristic positive or negative peaks in the regions of UV-Vis absorption bands of a chromophore. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with the spectrum quantum-mechanically calculated for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration can be confidently assigned. A good match between the experimental and calculated spectra for a particular stereoisomer confirms its absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. googleapis.com An ORD curve shows the progressive change in rotation and exhibits a characteristic shape, also known as a Cotton effect curve, in the vicinity of an absorption band. googleapis.com Similar to ECD, the shape of the ORD curve is stereochemistry-dependent. The comparison of experimental ORD data with computational predictions provides a reliable method for assigning the absolute configuration of chiral molecules. mdpi.com The combination of experimental measurements and computational modeling has become a potent tool for the unambiguous determination of molecular chirality. yale.edu

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the chemical reactivity of a molecule. These calculations solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. libretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org

For a molecule like 1-(2-Ethylbutyl)pyrrolidin-3-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, which has a lone pair of electrons. The LUMO would likely be distributed over the antibonding orbitals of the C-N and C-H bonds. DFT calculations on similar N-alkylated amine compounds can provide quantitative estimates of these orbital energies. nih.gov

Table 1: Representative HOMO-LUMO Energies and Gap for an N-Alkylated Pyrrolidin-3-amine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 7.9 |

This interactive table provides representative values to illustrate the concept.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface is a 3D plot of the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP map indicate regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

In the case of this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyrrolidine (B122466) ring and the exocyclic amino group, due to the presence of lone pairs of electrons. These sites would be the most likely points for interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the alkyl chain, indicating their susceptibility to nucleophilic attack.

Vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations provide the frequencies and intensities of the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated spectrum with an experimental spectrum, one can confirm the structure of the synthesized molecule. researchgate.net

For this compound, key vibrational modes would include the N-H stretching of the amino group, typically in the range of 3300-3500 cm⁻¹, and the C-N stretching vibrations. The various C-H stretching and bending vibrations of the pyrrolidine ring and the 2-ethylbutyl side chain would also be present. Studies on analogous compounds like n-butylpyrrolidine can provide a basis for assigning these vibrational modes. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in an N-Alkylated Pyrrolidin-3-amine

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Amino Group | N-H Stretch | 3450 |

| Amino Group | N-H Bend | 1620 |

| Pyrrolidine Ring | C-N Stretch | 1180 |

| Alkyl Chain | C-H Stretch | 2950 |

This interactive table provides representative values to illustrate the concept.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies and the energy barriers between them. researchgate.net

The pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. The position of the substituents on the ring influences the preferred pucker. Furthermore, the 2-ethylbutyl side chain attached to the nitrogen atom has multiple rotatable bonds, leading to a large number of possible conformations. Computational methods can systematically explore this conformational space to identify the low-energy, and therefore most populated, conformers.

Once the stable conformers are identified, their relative energies can be calculated with high accuracy using quantum chemical methods. This allows for the determination of the global minimum energy conformation and the Boltzmann population of each conformer at a given temperature. The energy barriers for rotation around the single bonds can also be calculated, providing insight into the flexibility of the molecule and the rates of interconversion between different conformations. For similar pyrrolidine derivatives, the energy differences between conformers can be small, often within a few kcal/mol, indicating that multiple conformations may coexist at room temperature. beilstein-journals.org

Table 3: Representative Relative Conformational Energies for a Substituted Pyrrolidine

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | 0.75 |

| Conformer 3 | 1.50 |

This interactive table provides representative values to illustrate the concept.

Reaction Pathway Modeling and Transition State Characterization for Synthesis

Computational modeling is instrumental in mapping the intricate details of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify the most plausible pathways, characterize the structures of short-lived intermediates, and determine the energy of transition states, which control the reaction rate.

The synthesis of substituted pyrrolidines can involve complex catalytic cycles. While specific studies on this compound are not prevalent in public literature, the principles of mechanistic elucidation can be understood from related heterocyclic syntheses. For instance, the palladium/norbornene co-catalyzed alkylation of NH-indoles and pyrroles proceeds through a mechanism involving C-H bond activation, oxidative addition, reductive elimination, and protodepalladation. organic-chemistry.org Computational methods, particularly density functional theory (DFT), are essential for mapping out the energetics of such catalytic cycles, validating proposed intermediates, and understanding the role of each component in the reaction.

Similarly, one-pot, multi-component reactions, which are efficient methods for building complex molecules, often involve several sequential or concurrent reaction steps. nih.govrsc.orgresearchgate.net The regioselective synthesis of substituted 2H-indazoles from a 2-nitroarylaldehyde, an alkyne, and an amine, for example, relies on a copper and zinc catalytic system. rsc.orgresearchgate.net Computational modeling in such cases can help unravel the precise role of each catalyst, the sequence of bond-forming events, and the factors that prevent the formation of side products. These computational approaches would be directly applicable to designing and optimizing a catalytic synthesis for this compound.

Many synthetic routes can potentially yield multiple isomers. Computational chemistry is a key tool for predicting and explaining the observed selectivity.

Regioselectivity : This refers to the preferential formation of one constitutional isomer over another. In the synthesis of pyrrole (B145914) derivatives, for example, palladium-catalyzed C-H alkylation shows high regioselectivity, favoring reaction at the C-H bond adjacent to the nitrogen atom. organic-chemistry.org Theoretical calculations can rationalize this by comparing the stability of the different possible intermediates, demonstrating that the pathway leading to the observed product has a lower activation energy. For a molecule like this compound, a key regioselective step would be the introduction of the amine group at the C3 position of the pyrrolidine ring, as opposed to the C2 position.

Stereoselectivity : The compound this compound possesses two chiral centers: one at the C3 position of the pyrrolidine ring and another at the C2 position of the ethylbutyl group. Its synthesis, therefore, requires control of stereochemistry to produce a specific stereoisomer. Computational studies can be invaluable in understanding the origins of stereoselectivity. For example, research on the stereoselective synthesis of cyclobutanes from pyrrolidines has shown that a radical pathway is involved. nih.gov Quantum mechanical calculations can model the transition states for the formation of different stereoisomers, and the calculated energy differences can predict the diastereomeric or enantiomeric excess, guiding the choice of chiral catalysts or auxiliaries.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations often focus on static structures, molecules are inherently dynamic. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. nih.govnih.gov An MD simulation calculates the forces between atoms using a force field and integrates Newton's equations of motion to track their trajectories.

For this compound, MD simulations could reveal:

Pyrrolidine Ring Pucker : The five-membered pyrrolidine ring is not planar and exists in various "puckered" or envelope conformations. MD simulations can show the transitions between these conformations and identify the most stable forms.

Side Chain Orientation : The N-substituted 2-ethylbutyl group can rotate around the C-N bond. MD can explore the preferred orientations (rotamers) of this group relative to the ring.

Solvent Effects : By including solvent molecules (like water) in the simulation box, MD can show how the solute's conformation and dynamics are influenced by its environment.

In Silico Prediction of Molecular Properties (e.g., pKa, polarizability)

In silico methods allow for the prediction of a wide range of molecular properties before a compound is ever synthesized, saving time and resources.

pKa Prediction : The pKa is a measure of the basicity of the amine group in this compound. This property is crucial for its behavior in biological systems. Modern computational methods, including those based on deep learning and quantum mechanics, can predict pKa values with high accuracy. nih.gov For example, deep learning models like GraFpKa have demonstrated mean absolute errors as low as 0.402 pKa units for basic compounds by analyzing the molecular graph. nih.gov Such models learn the complex relationship between molecular structure and acidity/basicity, even accounting for subtle electronic effects from distant functional groups. nih.gov

Polarizability Prediction : Polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field. It is a fundamental electronic property that influences intermolecular forces and the molecule's response to its environment. Quantum chemical calculations, such as DFT, can compute the molecular polarizability. This is often done by calculating the energy of the molecule in the presence and absence of a small, uniform electric field. This property is relevant for understanding how the molecule will interact with polar solvents or charged species. The response of molecular droplets to electric fields has been studied using computational methods. nih.gov

Mechanistic Studies of Chemical Transformations Involving 1 2 Ethylbutyl Pyrrolidin 3 Amine

Investigation of Reaction Kinetics and Reaction Rate Constants

While specific kinetic data for the compound 1-(2-Ethylbutyl)pyrrolidin-3-amine are not extensively documented in publicly available literature, general principles of amine reactivity allow for informed estimations. The kinetics of reactions involving amines, such as nucleophilic substitution or addition, are influenced by factors including steric hindrance around the nitrogen atom and the electronic nature of the substituents.

The ethoxylation of various amines, including pyrrolidine (B122466) derivatives, has been studied, providing a framework for understanding reaction rates. For instance, the rate constants for the reaction between ethylene (B1197577) oxide and cyclic amines like piperazine (B1678402) and pyrrolidine have been calculated. researchgate.net These studies indicate that the reaction mechanism and rates are dependent on temperature and the presence of catalysts or co-reagents like water. researchgate.net

To provide a comparative context, the table below illustrates typical reaction rate constants for related amine reactions.

| Reaction Type | Amine | Rate Constant (k) | Conditions |

| Ethoxylation | Diethylamine | 14.55 kcal/gmol (Activation Energy) | Not specified |

| Ethoxylation | Piperazine | 13.75 kcal/gmol (Activation Energy) | Not specified |

This table presents activation energies for the ethoxylation of related amines to illustrate the energetic barriers of such reactions. Specific rate constants for this compound are not available.

Mechanistic Pathways of Amine Reactivity (e.g., nucleophilicity, basicity)

The reactivity of this compound is primarily governed by the nucleophilic and basic character of its nitrogen atoms. The secondary amine within the pyrrolidine ring and the primary amine at the 3-position both possess lone pairs of electrons, making them available for donation to electrophiles.

Nucleophilicity: The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, which is correlated with their pKaH values. masterorganicchemistry.com The 2-ethylbutyl group on the ring nitrogen likely enhances its nucleophilicity due to the electron-donating inductive effect of the alkyl group. However, this is counterbalanced by significant steric hindrance. The primary amine at the 3-position is less sterically hindered and is therefore expected to be a potent nucleophile. The relative nucleophilicity is crucial in reactions such as alkylations and acylations.

C-H Functionalization Mechanisms on the Pyrrolidine Ring and Side Chain

Direct C-H functionalization is a powerful strategy for modifying complex molecules like this compound. This approach avoids the need for pre-functionalized starting materials.

On the Pyrrolidine Ring: The functionalization of C-H bonds on the pyrrolidine ring, particularly at positions alpha to the nitrogen, is a well-explored area. nih.gov These reactions often proceed through the formation of an iminium ion intermediate. In the context of this compound, the presence of the N-substituent directs the regioselectivity of these reactions. Palladium-catalyzed C(sp³)–H arylation at the C4 position of pyrrolidines has been studied, demonstrating that directing groups can control the site of functionalization. acs.org Combined experimental and computational studies have shown that both cis- and trans-C(4)–H bonds can be activated. acs.org

On the Side Chain: The 2-ethylbutyl side chain also presents opportunities for C-H functionalization. While less reactive than the C-H bonds adjacent to the nitrogen, these aliphatic C-H bonds can be activated using appropriate transition metal catalysts. The development of methods for the functionalization of alkyl side chains is an active area of research, aiming to introduce new functional groups and create structural diversity. rsc.org

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis is instrumental in controlling the selectivity and efficiency of reactions involving this compound.

Regioselectivity: In C-H functionalization reactions, catalysts, often based on transition metals like palladium or rhodium, can direct the reaction to a specific C-H bond. researchgate.net This is often achieved through the use of a directing group on the substrate that coordinates to the metal center, bringing the catalyst into proximity with the target C-H bond. acs.orgrsc.org For this compound, the amine groups themselves could potentially act as directing groups.

Stereoselectivity: For chiral molecules, catalysts can control the stereochemical outcome of a reaction. Asymmetric catalysis, using chiral ligands on the metal center, can lead to the formation of one enantiomer or diastereomer in preference to others. This is particularly important in the synthesis of enantiopure pyrrolidines for pharmaceutical applications. researchgate.net

Elucidation of Reactive Intermediates (e.g., enamines, iminium ions)

The mechanistic pathways of reactions involving this compound often involve the formation of transient reactive intermediates.

Enamines and Iminium Ions: In reactions with carbonyl compounds, secondary amines like the pyrrolidine nitrogen in the title compound can form enamines or iminium ions. Iminium ions are key intermediates in many organocatalytic reactions. ub.edu The stability of these iminium ions can be influenced by the substituents on the pyrrolidine ring. ub.edu Computational studies have been used to compare the stability of various iminium ions derived from pyrrolidine derivatives. ub.edu

Other Intermediates: In C-H activation reactions, organometallic intermediates are formed where the metal catalyst is bonded to the carbon skeleton of the pyrrolidine. In radical reactions, nitrogen-centered or carbon-centered radicals can be generated as key intermediates. The identification and characterization of these transient species are crucial for understanding the reaction mechanism in detail and are often achieved through a combination of experimental techniques and computational modeling. nih.govacs.org

Chemical Derivatization and Scaffold Modification

Synthesis of N-Substituted Derivatives of 1-(2-Ethylbutyl)pyrrolidin-3-amine

The primary and secondary amine groups of this compound are key sites for N-substitution, allowing for the introduction of a wide array of functional groups. Standard organic synthesis methods can be employed to create a diverse library of derivatives.

N-Arylation and N-Alkylation: N-aryl-substituted pyrrolidines are significant structural motifs in many bioactive compounds. nih.gov A common method for their synthesis is the reductive amination of diketones with anilines, catalyzed by iridium complexes. nih.gov This approach offers good to excellent yields and can be performed in water, highlighting its potential for greener synthesis. nih.gov Another established method involves the reaction of amines with dihalogenated compounds. nih.gov

Amide and Sulfonamide Formation: The amino group can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and allow for the introduction of a vast range of substituents, thereby modifying the electronic and steric properties of the parent molecule.

Below is a table summarizing potential N-substituted derivatives and the general synthetic methods.

| Derivative Type | Reagent | General Reaction Condition |

| N-Aryl | Aryl halide | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) |

| N-Alkyl | Alkyl halide | Nucleophilic substitution |

| N-Acyl (Amide) | Acyl chloride/Anhydride (B1165640) | Base-mediated acylation |

| N-Sulfonyl (Sulfonamide) | Sulfonyl chloride | Base-mediated sulfonylation |

| N-Benzyl | Benzyl halide | Nucleophilic substitution |

Functionalization of the Pyrrolidine-3-amine Moiety

The pyrrolidine (B122466) ring itself is a scaffold that can be functionalized to introduce additional chemical diversity.

α-Arylation of the Pyrrolidine Ring: Recent research has demonstrated the α-arylation of pyrrolidines. rsc.org This can be achieved through a one-step process using a quinone monoacetal as an oxidizing agent and a base like DABCO. rsc.org This method allows for the introduction of various aryl groups at the position adjacent to the nitrogen atom. rsc.org Phenols, naphthols, and even amine-substituted aromatic compounds can act as nucleophiles in this reaction. rsc.org

Synthesis of Pyrrolidin-2-ones: The pyrrolidine-3-amine moiety can be a precursor for the synthesis of γ-lactams (pyrrolidin-2-ones), which are present in many biologically active molecules. mdpi.com A synthetic route involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation. mdpi.com This method is versatile, accommodating a wide range of substituted anilines and benzylamines. mdpi.com

Modifications to the 2-Ethylbutyl Side Chain for Structural Diversity

The 2-ethylbutyl side chain, while seemingly a simple alkyl group, can also be a point of modification to influence the molecule's properties.

Introduction of Functional Groups: While direct functionalization of the saturated alkyl chain is challenging, synthetic strategies can start from precursors where the side chain already contains functional groups. For instance, using starting materials with hydroxyl or ester functionalities on the side chain allows for further chemical transformations. Pyrrolidine nitroxides with functionalized side chains have been prepared, demonstrating the feasibility of incorporating groups like carboxylic acids. mdpi.com

Chain Length and Branching Variation: Systematic variation of the alkyl side chain length and branching pattern can be achieved by starting with different alkyl-substituted precursors during the initial synthesis of the pyrrolidine ring. This allows for a systematic exploration of how the lipophilicity and steric bulk of the side chain affect the properties of the resulting compounds. Research on pyrrolidine-2-one derivatives has shown that modifications in substituent patterns can lead to diverse biological activities. researchgate.net

Synthesis of Polyamine Analogues Incorporating the Pyrrolidine Scaffold

The structure of this compound lends itself to the synthesis of more complex polyamine analogues. These analogues are of interest for their potential to interact with biological systems that recognize natural polyamines. nih.gov

The synthesis of such analogues typically involves coupling the pyrrolidine-3-amine core with other amine-containing building blocks. This can be achieved through methods like reductive amination or amide bond formation followed by reduction. The goal is often to create symmetrically or unsymmetrically substituted polyamines where the pyrrolidine unit acts as a central scaffold or a terminal group. nih.gov The development of these analogues is a key area in medicinal chemistry, aiming to modulate polyamine metabolism and function. nih.govnih.gov

Preparation of Chiral Building Blocks from this compound

The pyrrolidine ring contains stereocenters, and the synthesis of enantiomerically pure derivatives is crucial for applications where specific stereochemistry is required. Chiral pyrrolidines are valuable building blocks in asymmetric synthesis and for the preparation of chiral drugs. nih.govbldpharm.comtcichemicals.com

Asymmetric Synthesis: Stereoselective methods for the synthesis of pyrrolidine derivatives often start from chiral precursors like proline or 4-hydroxyproline. nih.gov Alternatively, asymmetric catalytic methods can be employed to construct the chiral pyrrolidine ring from acyclic starting materials. nih.gov

Resolution of Racemates: If a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. These separated enantiomers can then be used as chiral building blocks for the synthesis of stereochemically defined molecules. The chirality of these building blocks can induce specific three-dimensional structures, such as helicity in polymers. acs.org

Advanced Analytical Methodologies for Chemical Purity and Isomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of a chiral compound is a crucial step in asymmetric synthesis and pharmaceutical quality control. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a dominant technique for this purpose, offering high resolution and accuracy. heraldopenaccess.us For a compound such as 1-(2-Ethylbutyl)pyrrolidin-3-amine, which contains a stereocenter, separating and quantifying the individual enantiomers is essential.

The principle of chiral HPLC relies on the use of a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers of an analyte can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. For polar and ionic compounds like amines, macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin or vancomycin) are particularly effective for direct analysis without derivatization. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, including aqueous-organic mixtures common in reversed-phase chromatography. sigmaaldrich.com

The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. Modern HPLC systems coupled with sensitive detectors, such as UV or mass spectrometry (MS), allow for precise quantification even when one enantiomer is present in trace amounts. heraldopenaccess.usuma.es The development of a successful chiral separation method often involves screening different CSPs and optimizing mobile phase conditions (e.g., organic modifier, buffer pH, and additives) to achieve baseline resolution. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds. It is widely applied for impurity profiling in pharmaceutical starting materials and active ingredients. thermofisher.comnih.gov For amines like this compound, direct GC analysis can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. chromatographyonline.com

To overcome these challenges, derivatization is often employed. This process involves chemically modifying the amine group to create a less polar and more volatile derivative. Common derivatizing agents for amines include acylating agents (e.g., heptafluorobutyric anhydride), silylating agents, or reagents that form pyrrolidides. nih.govnih.gov The resulting derivatives exhibit improved chromatographic behavior, leading to sharper peaks and better separation from other components in the mixture. researchgate.net

The mass spectrometer detector provides crucial information for the identification of impurities. By ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio, a unique mass spectrum is generated for each component, acting as a chemical fingerprint. This allows for the identification of synthesis-related impurities, degradation products, or residual starting materials. thermofisher.commdpi.com High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, enabling the determination of elemental compositions and increasing confidence in impurity identification. thermofisher.com

Capillary Electrophoresis (CE) for Charge-Based Separations of Amine Species

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. Since this compound is a basic compound that will be protonated and positively charged in acidic buffers, CE is an inherently suitable technique for its analysis. uta.edu

For chiral analysis, CE becomes a powerful alternative to HPLC. Enantiomers, having identical physical properties, are not separable in a standard CE system. However, by adding a chiral selector to the background electrolyte (BGE), diastereomeric complexes are formed in-situ, which have different effective mobilities and thus migrate at different speeds. cmu.eduumt.edu Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of a wide range of compounds, including amines and related pyrrolidine (B122466) structures. nih.govresearchgate.net The separation can be optimized by adjusting the type and concentration of the chiral selector, the buffer pH, and the applied voltage. nih.gov

CE offers several advantages, including extremely high separation efficiency, short analysis times, and very low consumption of sample and reagents. heraldopenaccess.usumt.edu Coupling CE with mass spectrometry (CE-MS) further enhances its capabilities by providing structural information for unequivocal peak identification. nih.gov

Advanced Chromatographic Methods for Complex Mixture Analysis

The analysis of complex mixtures, where trace impurities may be present alongside the main component, requires advanced chromatographic techniques that offer superior performance. Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. ijpsjournal.com By using columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to deliver faster separations with greater resolution and sensitivity. ijpsjournal.comacs.org This is particularly advantageous for impurity profiling, where closely eluting peaks can be more effectively resolved.

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a substantial increase in peak capacity and resolving power compared to conventional GC. nih.gov In GCxGC, effluent from a primary column is sequentially trapped and then rapidly injected onto a second, orthogonal column for a second dimension of separation. This results in a structured two-dimensional chromatogram that can resolve hundreds or even thousands of components in a single analysis, making it ideal for in-depth impurity profiling of starting materials or final products. nih.gov

Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry (e.g., UHPLC-MS, GC-HRMS), are the state-of-the-art for compound identification and quantification. ijpsjournal.comacs.org These methods combine the high resolving power of chromatography with the high sensitivity and specificity of MS, providing a comprehensive analytical solution for ensuring the purity and quality of chemical compounds like this compound. heraldopenaccess.us

Future Directions in Fundamental Chemical Research

Development of More Efficient and Sustainable Synthetic Routes for Pyrrolidine (B122466) Amines

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of pyrrolidine amines like 1-(2-Ethylbutyl)pyrrolidin-3-amine, this translates to developing routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Future research will likely focus on one-pot multicomponent reactions (MCRs), which offer high atom and step economy by combining multiple synthetic operations in a single vessel. acs.org For instance, a potential MCR for this compound could involve the reaction of a suitable diketone with 2-ethylbutylamine (B1583521) and a nitrogen source for the 3-amino group, catalyzed by a recyclable solid acid or a biocatalyst. nih.gov

Another promising avenue is the use of biomass-derived starting materials. Levulinic acid, a platform chemical obtainable from lignocellulose, can be converted into pyrrolidone derivatives, which are precursors to pyrrolidines. youtube.com Research into converting such bio-based feedstocks into the necessary precursors for this compound would represent a significant step towards a more sustainable synthesis.

The table below summarizes potential green chemistry approaches for the synthesis of pyrrolidine amines.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Advantages |

| Catalyst-Free Reactions | Three-component domino reaction of a suitable indole (B1671886) derivative, an isatin, and a chiral amino acid in an ethanol/water mixture. nih.gov | Reduced catalyst cost and toxicity, simplified purification. |

| Biocatalysis | Enzymatic intramolecular C-H amination of an organic azide (B81097) precursor using engineered cytochrome P450 enzymes. elsevier.comnih.gov | High selectivity, mild reaction conditions, reduced environmental impact. |

| Microwave-Assisted Synthesis | Acceleration of the cyclization step in the pyrrolidine ring formation. acs.org | Reduced reaction times, improved yields. |

| Aqueous Media Synthesis | Performing the synthesis in water as a solvent. nih.gov | Reduced use of volatile organic compounds (VOCs). |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The presence of a stereocenter at the 3-position of the pyrrolidine ring in this compound means that enantiomerically pure forms may exhibit distinct biological activities. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Future research will likely explore a range of catalytic systems to achieve high enantioselectivity. This includes the use of chiral organocatalysts, such as proline derivatives, which have been successfully employed in the asymmetric synthesis of various pyrrolidines. nih.gov Additionally, transition metal catalysts, particularly those based on iridium, rhodium, and copper, have shown great promise in the enantioselective synthesis of chiral N-heterocycles. arxiv.orgorganic-chemistry.org

A key strategy involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. mit.edu For the synthesis of chiral this compound, this would involve generating an azomethine ylide from 2-ethylbutylamine and a suitable carbonyl compound, followed by a cycloaddition with an appropriate dipolarophile in the presence of a chiral catalyst.

The following table highlights various catalytic systems that could be explored for the stereoselective synthesis of this compound.

| Catalytic System | Description | Potential for Stereocontrol |

| Chiral Iridium Complexes | Iridium-catalyzed borrowing hydrogen annulation of diols and primary amines. arxiv.org | Can provide access to a wide range of enantioenriched pyrrolidines. |

| Chiral Rhodium Catalysts | Rhodium-catalyzed intramolecular nitrene insertion into C-H bonds. arxiv.org | Allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. |

| Chiral Copper Catalysts | Copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. arxiv.org | Enables the construction of highly functionalized pyrrolidine derivatives with high enantioselectivity. |

| Organocatalysts | Proline and its derivatives can catalyze asymmetric aldol (B89426) and Michael reactions to form chiral pyrrolidine precursors. nih.gov | Metal-free, environmentally benign approach to stereoselective synthesis. |

Deeper Understanding of Reaction Mechanisms at the Molecular Level

A thorough understanding of the reaction mechanisms involved in the synthesis of pyrrolidine amines is crucial for optimizing existing methods and designing new, more efficient ones. Future research in this area will increasingly rely on a combination of experimental techniques and computational modeling.

For the synthesis of this compound, mechanistic studies could focus on the key bond-forming steps, such as the N-alkylation of a 3-aminopyrrolidine (B1265635) precursor with a 2-ethylbutyl halide or the reductive amination of a suitable ketone. nih.govacs.org Understanding the transition states and intermediates in these reactions can provide insights into the factors that control regioselectivity and stereoselectivity.

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction pathways and predicting the outcomes of chemical reactions. nih.govbeilstein-journals.orgnih.gov By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway and the key factors that influence the reaction rate and selectivity. For instance, DFT studies could be used to understand the role of the catalyst in stereoselective transformations and to design more effective catalysts. acs.org

Computational Design and Prediction of Novel Pyrrolidine-Based Architectures

Computational chemistry and molecular modeling are playing an increasingly important role in the design of new molecules with desired properties. For the development of novel pyrrolidine-based architectures related to this compound, computational tools can be used to predict the properties of virtual compounds before they are synthesized in the lab.

Furthermore, quantum chemical calculations can be used to predict the physicochemical properties of novel pyrrolidine derivatives, such as their solubility, lipophilicity, and metabolic stability. researchgate.net This information can be used to prioritize compounds for synthesis and to guide the optimization of lead compounds.

Integration of Machine Learning in Retrosynthesis and Reaction Optimization for Amine Synthesis

Machine learning models can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of a reaction. nih.govnih.gov By learning from experimental data, these models can identify the optimal conditions for a given transformation, reducing the need for extensive trial-and-error experimentation. The integration of machine learning with automated synthesis platforms has the potential to accelerate the discovery and development of new chemical entities significantly. mdpi.com

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(2-Ethylbutyl)pyrrolidin-3-amine, and how can purity be validated?

Answer: A viable synthesis route involves nucleophilic substitution or reductive amination. For example, coupling 2-ethylbutyl halides with pyrrolidin-3-amine derivatives in polar aprotic solvents (e.g., DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours, yielding ~17.9% after chromatographic purification . Purity validation should employ:

Q. How can structural elucidation of this compound be systematically performed?

Answer:

- Multinuclear NMR : Assign δ 1.2–1.5 ppm (ethylbutyl CH₃/CH₂) and δ 2.7–3.3 ppm (pyrrolidine N–CH₂ groups) .

- IR Spectroscopy : Detect NH/amine stretches (~3298 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning if crystalline derivatives are obtainable.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .

- Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., HCl wash for amine byproducts) .

- Emergency Measures : Flush eyes/skin with water for 15 minutes and seek medical evaluation if exposed .

Advanced Research Questions

Q. How does the 2-ethylbutyl substituent influence pharmacokinetic properties, such as bioavailability?

Answer: The lipophilic 2-ethylbutyl group enhances membrane permeability but may reduce aqueous solubility. Co-administration with food (as seen in structurally related thioate derivatives) can increase bioavailability by 30–50% via enhanced lymphatic absorption . Methodological validation:

- In Vivo Studies : Administer compound with high-fat meals in rodent models and measure plasma AUC.

- Caco-2 Assays : Assess intestinal permeability and efflux ratios .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-Response Reproducibility : Test multiple concentrations (e.g., 1 nM–100 µM) across independent labs.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .

- Receptor Binding Assays : Compare binding affinities (e.g., Ki) across cell lines (HEK293 vs. CHO) to rule out model-specific artifacts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to amine receptors (e.g., GPCRs). Focus on hydrogen bonding with pyrrolidine NH and hydrophobic interactions with the ethylbutyl chain .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

Q. What experimental designs are appropriate for evaluating in vitro toxicity?

Answer:

- Cytotoxicity Screening : Use MTT assays on HepG2 (liver) and HEK293 (kidney) cells at 24–72 hr exposures.

- Genotoxicity : Perform Ames tests (± metabolic activation) and micronucleus assays .

- OECD Compliance : Follow Test No. 423 (acute oral toxicity) and 471 (bacterial mutagenicity) .

Q. How can chiral resolution be achieved for stereoisomers of this compound?

Answer:

- Chiral HPLC : Use a CHIRALPAK® IG-3 column with hexane:isopropanol (90:10) mobile phase.

- Enzymatic Resolution : Lipase-catalyzed acylations (e.g., with vinyl acetate) to separate enantiomers .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 17.9% vs. literature claims of >30%)?

Answer:

- Reaction Optimization : Screen alternative catalysts (e.g., Pd/C for reductive amination) or solvents (DMF vs. DMSO).

- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., overalkylation or dimerization) .

Q. Why do computational predictions of solubility conflict with experimental logP values?

Answer:

- Solvation Models : Compare COSMO-RS (predictive) vs. shake-flask (experimental) methods.

- Ionization Effects : Measure pKa (e.g., via Sirius T3) to account for pH-dependent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.